Predicted pKa: Stronger Basicity Suppression vs. Methyl Analog
The predicted acid dissociation constant (pKa) for 3-methoxy-4-(2,2,2-trifluoroethyl)aniline is 3.75±0.10 . This indicates a significantly weaker basicity compared to the non-fluorinated analog 3-methoxy-4-methylaniline, which has a predicted pKa of 4.61±0.10 . This difference is attributable to the strong electron-withdrawing inductive effect of the 2,2,2-trifluoroethyl group, which reduces electron density on the aniline nitrogen.
| Evidence Dimension | pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | 3.75±0.10 (Predicted) |
| Comparator Or Baseline | 3-Methoxy-4-methylaniline: 4.61±0.10 (Predicted) |
| Quantified Difference | ΔpKa ≈ -0.86 units |
| Conditions | Predicted values from ChemicalBook database |
Why This Matters
The lower pKa alters the compound's protonation state at physiological pH, directly impacting its solubility, membrane permeability, and binding interactions in biological assays, making it a distinct choice for lead optimization.
